molecular formula C9H12N2 B145060 (R)-1-Pyridin-2-yl-but-3-enylamine CAS No. 138175-26-5

(R)-1-Pyridin-2-yl-but-3-enylamine

Cat. No. B145060
M. Wt: 148.2 g/mol
InChI Key: WCAXYTBAXWHRCK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Pyridin-2-yl-but-3-enylamine, also known as R-(-)-PBE or R-(-)-2-(3-pyridinyl)-1-butanamine, is a chiral amine that has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is a structural analog of the neurotransmitter norepinephrine and has been shown to exhibit selective affinity for certain adrenergic receptors.

Scientific Research Applications

(R)-1-Pyridin-2-yl-but-3-enylamine has been studied for its potential applications in several areas of research, including as a tool for studying adrenergic receptors, as a potential therapeutic agent for various diseases, and as a precursor for the synthesis of other compounds. One study found that (R)-1-Pyridin-2-yl-but-3-enylamine exhibited selective affinity for the β2-adrenergic receptor subtype, making it a useful tool for studying this receptor. Another study suggested that this compound may have potential as a treatment for depression, as it was found to increase levels of certain neurotransmitters in the brain. Additionally, (R)-1-Pyridin-2-yl-but-3-enylamine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (R)-1-Pyridin-2-yl-but-3-enylamine is not fully understood, but it is believed to act as an agonist for certain adrenergic receptors. Specifically, this compound has been shown to exhibit selectivity for the β2-adrenergic receptor subtype, which is involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis.

Biochemical And Physiological Effects

Studies have shown that (R)-1-Pyridin-2-yl-but-3-enylamine can have a variety of biochemical and physiological effects, depending on the specific adrenergic receptor subtype it interacts with. For example, activation of the β2-adrenergic receptor can lead to increased heart rate, bronchodilation, and vasodilation. In addition, this compound has been shown to increase levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using (R)-1-Pyridin-2-yl-but-3-enylamine in lab experiments is its selectivity for certain adrenergic receptor subtypes, which can allow for more targeted studies of these receptors. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (R)-1-Pyridin-2-yl-but-3-enylamine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (R)-1-Pyridin-2-yl-but-3-enylamine. One area of interest is its potential as a therapeutic agent for various diseases, including depression and asthma. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with different adrenergic receptor subtypes. Finally, (R)-1-Pyridin-2-yl-but-3-enylamine could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of (R)-1-Pyridin-2-yl-but-3-enylamine involves the reaction of (R)-2-bromo-1-butene with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the double bond and form the amine. This method has been reported to yield the desired product in high enantiomeric excess and purity.

properties

CAS RN

138175-26-5

Product Name

(R)-1-Pyridin-2-yl-but-3-enylamine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

(1R)-1-pyridin-2-ylbut-3-en-1-amine

InChI

InChI=1S/C9H12N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-4,6-8H,1,5,10H2/t8-/m1/s1

InChI Key

WCAXYTBAXWHRCK-MRVPVSSYSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=CC=N1)N

SMILES

C=CCC(C1=CC=CC=N1)N

Canonical SMILES

C=CCC(C1=CC=CC=N1)N

Origin of Product

United States

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